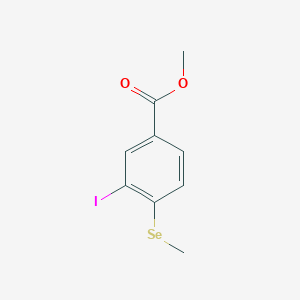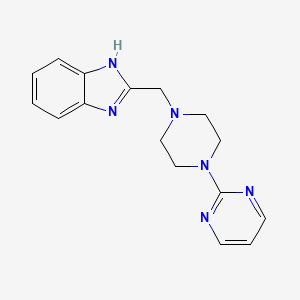
2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core linked to a piperazine ring, which is further substituted with a pyrimidine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with a suitable piperazine derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
What sets 2-(4-Pyrimidin-2-yl-piperazin-1-ylmethyl)-1H-benzoimidazole apart from similar compounds is its unique combination of the benzimidazole, piperazine, and pyrimidine moieties. This structural arrangement allows for diverse interactions with biological targets, enhancing its potential as a versatile research tool and therapeutic agent.
Propiedades
Número CAS |
474417-18-0 |
|---|---|
Fórmula molecular |
C16H18N6 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H18N6/c1-2-5-14-13(4-1)19-15(20-14)12-21-8-10-22(11-9-21)16-17-6-3-7-18-16/h1-7H,8-12H2,(H,19,20) |
Clave InChI |
XJHRQPODSUYKOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)

![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)
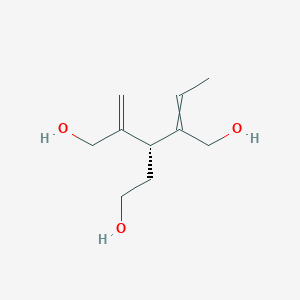

![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
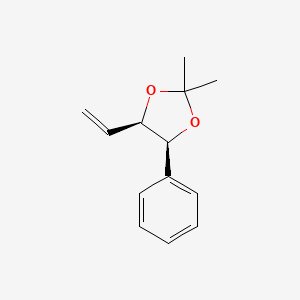
![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)

![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
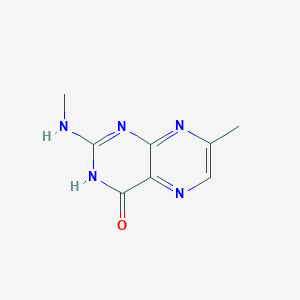
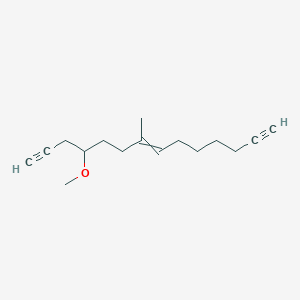
![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)
